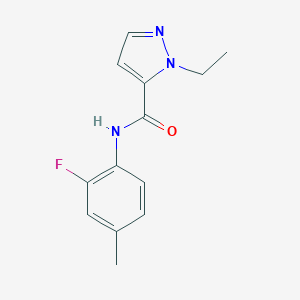![molecular formula C17H18ClN5O B280165 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound A binds to the IKKβ kinase, which is responsible for the activation of NF-κB, and inhibits its activity. This leads to the inhibition of the transcriptional activity of NF-κB and the subsequent downregulation of pro-inflammatory cytokines and anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and regulate glucose and lipid metabolism. Moreover, this compound A has been found to have a low toxicity profile, making it a potential candidate for clinical trials.
实验室实验的优点和局限性
One of the major advantages of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A is its potency and selectivity towards the IKKβ kinase, which makes it a potential therapeutic agent for various diseases. Moreover, this compound A has been found to have a low toxicity profile, making it a safe option for clinical trials. However, one of the limitations of this compound A is its poor solubility, which can hinder its efficacy in vivo.
未来方向
Several future directions for the research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A can be identified. One of the potential directions is to improve its solubility and bioavailability to enhance its efficacy in vivo. Moreover, further studies can be conducted to investigate the potential therapeutic applications of this compound A in other diseases such as cardiovascular diseases and neurodegenerative disorders. Additionally, the combination of this compound A with other therapeutic agents can be explored to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound A is a promising small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound A have been discussed in this paper. The research on this compound A holds great promise for the development of novel therapeutic agents for various diseases.
合成方法
The synthesis method of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the condensation of 1-methyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride with 2-chlorobenzylamine, followed by the reaction with 3-amino-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.
科学研究应用
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. Several studies have shown that this compound A has a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, this compound A has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound A has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
属性
分子式 |
C17H18ClN5O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18ClN5O/c1-11-16(19-17(24)15-8-9-22(3)21-15)12(2)23(20-11)10-13-6-4-5-7-14(13)18/h4-9H,10H2,1-3H3,(H,19,24) |
InChI 键 |
UYLQLCWBJVNUOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C |
规范 SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![Methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280098.png)

![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
